2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 865657-95-0
VCID: VC7897179
InChI: InChI=1S/C23H21N5OS/c1-14-4-5-15(2)27(14)20-10-11-30-22(20)19-12-21-25-13-18(23(24)28(21)26-19)16-6-8-17(29-3)9-7-16/h4-13H,24H2,1-3H3
SMILES: CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)OC)C
Molecular Formula: C23H21N5OS
Molecular Weight: 415.5 g/mol

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 865657-95-0

Cat. No.: VC7897179

Molecular Formula: C23H21N5OS

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine - 865657-95-0

Specification

CAS No. 865657-95-0
Molecular Formula C23H21N5OS
Molecular Weight 415.5 g/mol
IUPAC Name 2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C23H21N5OS/c1-14-4-5-15(2)27(14)20-10-11-30-22(20)19-12-21-25-13-18(23(24)28(21)26-19)16-6-8-17(29-3)9-7-16/h4-13H,24H2,1-3H3
Standard InChI Key BPVCBPVQBKSUBT-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)OC)C
Canonical SMILES CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)OC)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The IUPAC name of the compound is 2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, reflecting its polycyclic architecture . Synonyms include:

  • 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

  • DTXSID701115560 .

Molecular Formula and Weight

Discrepancies exist in reported molecular formulas:

  • C24H23N5OS (MW: 429.54 g/mol)

  • C23H21N5OS (MW: 415.5 g/mol) .
    This variance may arise from isomeric forms or salt derivatives. The PubChem entry (CID: 1474439) confirms the C23H21N5OS formulation .

Registry Identifiers

  • CAS Registry Number: 685109-44-8 , 865657-95-0

  • InChIKey: BPVCBPVQBKSUBT-UHFFFAOYSA-N .

Structural and Spectroscopic Characterization

Core Architecture

The molecule comprises:

  • A pyrazolo[1,5-a]pyrimidin-7-amine backbone.

  • Thiophene and 2,5-dimethylpyrrole moieties at the 2-position.

  • A 4-methoxyphenyl group at the 6-position .

NMR and Spectroscopic Data

While direct spectra for this compound are unavailable, analogous pyrazolo[1,5-a]pyrimidines exhibit distinct NMR profiles. For example:

  • 1H NMR: Pyrazolo[1,5-a]pyrimidine protons resonate between δ 6.5–8.5 ppm, with methyl groups appearing as singlets near δ 2.5–3.0 .

  • 13C NMR: The trifluoromethyl group in related compounds shows a quartet at δ 119.4 ppm (J = 274.8 Hz) .

Table 1: Comparative NMR Data for Related Pyrazolo[1,5-a]pyrimidines

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Methyl-5-phenyl derivative 8.30–8.00 (m, Ph), 2.62 (s, CH3)157.8 (C-2), 119.4 (CF3)
5-(4-Bromophenyl) derivative 8.00 (d, Ph), 7.50 (s, H-6)134.1 (q, C-7), 128.1 (Ph)

Synthetic Pathways and Modifications

General Synthesis Strategies

Pyrazolo[1,5-a]pyrimidines are typically synthesized via:

  • Cyclocondensation of 1,3-diketones with hydrazines .

  • Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups .

Functionalization at the 2- and 6-Positions

The thiophene-pyrrole substituent at the 2-position likely arises from Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyrazolo[1,5-a]pyrimidine precursor. The 4-methoxyphenyl group at the 6-position may be introduced via nucleophilic aromatic substitution .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisSource
3-(2,5-Dimethylpyrrol-1-yl)thiopheneElectrophilic coupling partner
4-Methoxyphenylboronic acidSuzuki-Miyaura reagent

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 3.8–4.2 (PubChem), indicating moderate lipophilicity .

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH2), 5 acceptors (N, O) .

Solid-State Optical Properties

While data for this specific compound is lacking, trifluoromethylated analogs exhibit strong fluorescence in solution (λem = 450–500 nm) and aggregation-induced emission (AIE) in the solid state .

Hypothesized Biological Activity

Pyrazole Derivatives in Pharmacology

Pyrazolo[1,5-a]pyrimidines are known for:

  • Kinase inhibition (e.g., CDK2, EGFR) .

  • Antimicrobial activity against Gram-positive bacteria .

Structure-Activity Relationships (SAR)

  • The 4-methoxyphenyl group may enhance membrane permeability via π-π stacking .

  • The thiophene-pyrrole moiety could modulate selectivity for hydrophobic enzyme pockets .

Table 3: Bioactivity of Structural Analogs

AnalogActivityReference
5-Phenylpyrazolo[1,5-a]pyrimidineAnticancer (IC50 = 1.2 μM)
7-Trifluoromethyl derivative Fluorescent probe for cellular imaging

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